3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one is an organic compound characterized by its unique structure and potential biological applications. It features a quinoline core with a methoxy group at the 7th position and an anilinomethyl group at the 3rd position, making it a derivative of quinolin-2(1H)-one. This compound has garnered attention for its potential in medicinal chemistry, particularly in the development of therapeutic agents due to its structural properties.
The compound's molecular formula is and it is classified under the category of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one allows for various modifications that can enhance its pharmacological effects.
The synthesis of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one typically involves several key steps:
In industrial settings, these synthetic routes may be optimized to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products while minimizing waste.
The molecular structure of 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one consists of:
The compound's three-dimensional configuration plays a crucial role in its biological activity and interaction with target molecules.
3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one involves its interaction with specific biological targets, such as enzymes or receptors. It likely binds to these targets, modulating their activity and potentially leading to therapeutic effects. The exact pathways can vary based on the biological context and specific applications being investigated.
While detailed physical properties such as melting point or solubility are not extensively documented, compounds in this class typically exhibit moderate solubility in organic solvents due to their aromatic nature.
The chemical properties include:
3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one has several promising applications:
This compound's structural characteristics make it valuable in both academic research and industrial applications, particularly in drug development.
Quinolin-2(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure combining a benzene ring fused with a 2-pyridone ring. This core structure exhibits remarkable versatility in drug design due to its unique electronic properties, hydrogen-bonding capabilities, and capacity for diverse substitution patterns. The scaffold's significance is amplified by its presence in compounds targeting a broad spectrum of therapeutic areas, including infectious diseases, cancer, and inflammatory conditions. The specific derivative 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one exemplifies strategic medicinal chemistry optimization, incorporating key substituents that enhance target interactions and pharmacokinetic properties [6].
The quinolin-2(1H)-one scaffold possesses several intrinsic physicochemical and structural properties that contribute to its drug discovery relevance:
Table 1: Key Physicochemical Properties and Binding Interactions of the Quinolin-2(1H)-one Scaffold
Property/Feature | Description | Impact on Drug Discovery |
---|---|---|
Tautomerism | Lactam (major) ⇌ Lactim (minor) equilibrium | Provides both H-bond donor (N-H) and acceptor (C=O); influences binding mode flexibility. |
Molecular Geometry | Predominantly planar bicyclic system | Facilitates π-π stacking with protein aromatic residues; fits into flat binding sites. |
Electron Density | Electron-deficient pyridone ring fused with electron-rich benzene ring | Enables diverse electrostatic interactions; site for electrophilic/nucleophilic substitution. |
H-Bonding Capacity | 2 H-bond acceptors (C=O, ring N), 1 H-bond donor (N-H) in lactam form | Crucial for forming specific interactions with target proteins (e.g., kinases, topoisomerases). |
Synthetic Handle Density | Multiple positions modifiable (C3, C4, C6, C7, C8, N1) | Enables extensive SAR development and ADMET optimization. |
This combination of features makes the quinolin-2(1H)-one core a valuable template for designing ligands for biologically relevant targets, including tubulin (anticancer), viral proteases (antiviral), and kinases (anti-inflammatory, anticancer) [2] [5] [6].
The pharmacological profile of quinolin-2(1H)-one derivatives is profoundly influenced by substituents. In 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one, the 7-methoxy and 3-anilinomethyl groups play critical and complementary roles:
Table 2: Functional Roles of Methoxy and Anilinomethyl Substituents in 3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one
Substituent | Location | Primary Effects | Potential Impact on Target Interaction |
---|---|---|---|
Methoxy (-OCH₃) | C7 | Electronic: +M effect, ↑ electron density at C6/C8. | Enhanced π-stacking in hydrophobic pockets; optimized dipole for colchicine site binding. |
H-Bonding: Strong H-bond acceptor. | Interaction with Thrα179, Asnβ258, or backbone NH in tubulin; hinge region binding in kinases. | ||
Steric: Moderate steric bulk, fixed orientation. | Improved steric complementarity in constrained sites; ortho-substitution effects on pendant rings. | ||
Anilinomethyl (-CH₂C₆H₅NH₂) | C3 | Flexibility: Methylene spacer allows conformational freedom. | Enables terminal aniline to access distinct sub-pockets within target binding sites. |
H-Bonding: Aniline -NH₂ acts as H-bond donor/acceptor. | Critical H-bond with protein backbone (e.g., kinase hinge region Glu/Cys residues); interaction with iNOS heme propionate. | ||
Hydrophobicity/π-Stacking: Phenyl ring provides hydrophobic surface. | Fills hydrophobic cleft; engages in π-π or cation-π interactions (e.g., with Phe/Tyr residues in tubulin or proteases). | ||
Electronic Modulation: Aniline ring substituents alter electronics/basicity. | Fine-tuning of binding affinity and selectivity; influences interaction with charged/polar residues. |
The synergistic combination of the electron-donating 7-methoxy group and the flexible, interaction-capable 3-anilinomethyl group positions 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one as a structure with significant potential for interacting with pharmacologically relevant targets like tubulin, kinases, or viral proteases, leveraging both the core scaffold's properties and the strategic substituent effects [3] [5] [6].
The development of quinolin-2(1H)-one derivatives as therapeutic agents spans several decades, evolving from early antimicrobials to modern targeted therapies:
Early Foundations (Mid-20th Century): The initial focus centered on simple 4-hydroxyquinolin-2(1H)-ones and their antimicrobial properties. Key milestones included the discovery of the bismethylene bis-quinolones (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) formed unexpectedly during formylation reactions. These early structures demonstrated modest antibacterial effects, laying the groundwork for SAR development [2].
Expansion into Anticancer and CNS Agents (Late 20th Century): The discovery of natural products like camptothecin (8) (a pentacyclic quinoline alkaloid) revolutionized oncology. While not a simple 2-quinolone, camptothecin validated the broader quinoline scaffold as a potent anticancer pharmacophore targeting topoisomerase I. This spurred intense synthetic efforts leading to semi-synthetic derivatives topotecan (10), irinotecan (12), and belotecan (11), which incorporate modified quinoline/quinolone cores and established the clinical viability of quinoline-based topoisomerase inhibitors [7]. Concurrently, research explored substituted quinolones for non-oncology indications, exemplified by montelukast (1), a cysteinyl leukotriene receptor antagonist containing a quinoline core used for asthma, highlighting scaffold utility beyond anti-infectives [6] [7].
Modern Diversification and Targeted Therapies (21st Century): Medicinal chemistry efforts became more sophisticated, leveraging structure-based design and advanced synthetic methods:
Table 3: Evolution of Key Quinolin-2(1H)-one Based Therapeutic Agents
Era | Representative Compound Class/Example | Key Structural Features | Primary Therapeutic Target/Indication | Advancement/Impact |
---|---|---|---|---|
Mid-20th C. | Bismethylene bis-quinolones (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) | Simple dimeric quinolones linked at C3. | Antibacterial | Early SAR foundation; serendipitous discovery during formylation reactions. |
Late 20th C. | Camptothecin (8) | Pentacyclic alkaloid with quinoline/α-pyridone core. | Topoisomerase I / Cancer | Validated quinoline core as anticancer scaffold; inspired synthetic derivatives (Topotecan, Irinotecan). |
Montelukast (1) | Quinoline core with thioether and carboxylic acid. | CysLT1 receptor / Asthma | Demonstrated scaffold utility in non-oncology, non-anti-infective areas (chronic inflammation). | |
21st C. | Quinolone-Chalcones (e.g., CTR-21) | Quinolin-2(1H)-one (C8-OMe) linked to 2-methoxyphenyl enone. | Tubulin (Colchicine site) / Cancer | Nanomolar potency; selectivity; efficacy in MDR models; favorable in vivo tolerability. |
Diarylamine-Quinolones (e.g., WO2009029617A1 compounds) | Quinolin-2(1H)-one with diarylamine at C3/C4. | iNOS / Inflammation, Pain | Rational design targeting specific enzyme; broad patent claims for inflammatory/neuropathic pain. | |
Triazole-Linked Multi-Quinolones (e.g., 8g) | Three quinolone units linked via triazole-phenoxide. | Apoptosis machinery / Cancer | Application of click chemistry; multi-targeting potential; potent caspase activation. | |
Bismethylene bis-quinolones (revisited) | As above, but with modern docking/design. | SARS-CoV-2 Mpro / COVID-19 | Repurposing/re-evaluation using computational methods; predicted affinity vs viral protease. |
The historical trajectory underscores the continuous reinvention and increasing sophistication of quinolin-2(1H)-one derivatives. 3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one represents a contemporary embodiment of this evolution, integrating a strategically methoxy-substituted core with a flexible anilinomethyl side chain – features rationally designed based on decades of accumulated SAR knowledge to target specific protein classes like kinases or iNOS with high affinity [2] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7